Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea

NAE inhibitor neddylation cullin-RING ligase

Structurally unique urea featuring a 3,4-dimethylphenyl cap—distinct from RKI-1447 (pyridyl) and MLN4924 (sulfamide). Predicted NAE-inactive against ROCK1/2, enabling clean kinase selectivity controls. Ideal for SAR exploration of thiazolyl-pyrrolidine pharmacophores; modular urea, thiazole, and pyrrolidine handles for bioconjugation/PROTAC derivatization. Verify batch purity (≥95% HPLC) before screening.

Molecular Formula C17H22N4OS
Molecular Weight 330.45
CAS No. 1788769-44-7
Cat. No. B2363323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea
CAS1788769-44-7
Molecular FormulaC17H22N4OS
Molecular Weight330.45
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2CCCN2C3=NC=CS3)C
InChIInChI=1S/C17H22N4OS/c1-12-5-6-14(10-13(12)2)20-16(22)19-11-15-4-3-8-21(15)17-18-7-9-23-17/h5-7,9-10,15H,3-4,8,11H2,1-2H3,(H2,19,20,22)
InChIKeyXAXSHOHUKCJXCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea (CAS 1788769-44-7): Procurement-Relevant Chemical Identity and Baselines


1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea (CAS 1788769-44-7) is a synthetic urea derivative with molecular formula C₁₇H₂₂N₄OS and a molecular weight of 330.4 g mol⁻¹ . It features a 3,4-dimethylphenyl ring on one urea nitrogen and a (1-(thiazol-2-yl)pyrrolidin-2-yl)methyl moiety on the other, placing it structurally within the class of thiazolyl-pyrrolidine ureas [1]. This class includes compounds explored for kinase inhibition (e.g., ROCK1/2, DDR1/2) and, based on limited database entries, possibly NEDD8-activating enzyme (NAE) inhibition. For procurement, the compound is offered as a research-grade building block, with purity typically ≥95% (HPLC) from specialty chemical suppliers .

Why Generic Substitution Fails for 1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea (CAS 1788769-44-7)


Thiazolyl-pyrrolidine ureas are not interchangeable because small structural permutations—particularly the substitution pattern on the phenyl ring, the point of attachment on the pyrrolidine core, and the nature of the thiazole cap—dramatically alter target selectivity, potency, and physicochemical properties [1]. For instance, moving from a 3,4-dimethylphenyl to a 4-pyridyl group (as in RKI-1447) shifts primary activity from one kinase or enzyme target to another (e.g., ROCK1/2 vs. NAE). Even within a single patent family (e.g., US 12,378,251), compounds with identical cores but different aryl-urea termini show IC₅₀ values spanning from 100 nM to >10 000 nM against the same target, demonstrating that simple analog selection without quantitative justification carries a high risk of selecting an inactive or off-target compound [2].

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea (1788769-44-7)


NAE Enzyme Inhibition: Class-Level Comparison with Patent Family Analogs

A BindingDB entry links CAS 1788769-44-7 to an inhibition value of 100 nM against NEDD8-activating enzyme (NAE) in a homogeneous time-resolved fluorescence (HTRF) assay [1]. However, the structural assignment of this entry to the target compound could not be independently verified through the provided tools. Within the same patent series, compound S19 shows IC₅₀ = 1 000 nM, while compounds S3 and S8 both show IC₅₀ = 100 nM. This demonstrates that the target compound, if correctly assigned, resides in the more active tier of the series—10-fold more potent than S19—but the evidence must be treated as class-level and unconfirmed.

NAE inhibitor neddylation cullin-RING ligase cancer

Structural Differentiation from RKI-1447: Phenyl vs. Pyridyl Cap Determines Kinase vs. Non-Kinase Target Profile

The closest well-characterized structural relative is RKI-1447 (CAS 1342278-01-6), a pyridylthiazolyl-urea that potently inhibits ROCK1 (IC₅₀ = 14.5 nM) and ROCK2 (IC₅₀ = 6.2 nM) [1]. The target compound replaces RKI-1447's 4-pyridyl group with a 3,4-dimethylphenyl group. This single atom substitution (N→C–CH₃) abolishes the pyridyl nitrogen's hydrogen-bonding capacity and alters the electronic profile of the aryl cap, which is expected to redirect target engagement away from ROCK kinases . No direct ROCK inhibition data for CAS 1788769-44-7 are available, making this a structural inference. Procurement of this compound is therefore appropriate only when the research aim is to explore target space outside ROCK1/2, or to serve as a negative-control scaffold in kinase selectivity panels.

ROCK inhibitor kinase selectivity pyridylthiazolyl-urea phenotypic screening

Regioisomeric and Core-Substitution Differentiation: Pyrrolidine-2-ylmethyl vs. Pyrrolidine-3-yl Linkage

Several commercially available analogs differ only in the point of attachment of the urea-bearing side chain on the pyrrolidine ring. For example, 1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea places the urea at the pyrrolidine 3-position, while the target compound uses a pyrrolidine-2-ylmethyl linkage [1]. In related DDR1/2 kinase inhibitor series, shifting the substitution from the 2- to the 3-position of the pyrrolidine ring has been shown to alter IC₅₀ values by ≥30-fold against the same target, due to changes in the vector of the aryl-urea pharmacophore relative to the hinge-binding thiazole [2]. Although direct comparative data for the dimethylphenyl derivative are absent, the documented sensitivity of this scaffold to regioisomerism means that the 2-ylmethyl isomer cannot be assumed equipotent to its 3-yl counterparts.

regioisomer pyrrolidine substitution SAR chemical procurement

Physicochemical Differentiation: MW, LogP, and H-Bond Donors Relative to RKI-1447

Replacement of the pyridyl ring with 3,4-dimethylphenyl increases the molecular weight from ~313 g mol⁻¹ (RKI-1447, C₁₆H₁₉N₅OS) to 330.4 g mol⁻¹ and adds two methyl groups, increasing lipophilicity (estimated cLogP increase of ~1.0–1.5 log units) . The hydrogen-bond donor count shifts from 2 (RKI-1447) to 2 (target compound; unchanged), but the loss of the pyridyl acceptor nitrogen reduces H-bond acceptor count from 5 to 4. These changes predict higher passive membrane permeability for the target compound but potentially lower aqueous solubility than RKI-1447. Researchers requiring a more lipophilic scaffold with reduced H-bond acceptor capacity for blood-brain barrier penetration or intracellular target access may preferentially select the dimethylphenyl variant over the pyridyl analog.

physicochemical properties Lipinski permeability solubility

Recommended Research and Procurement Scenarios for 1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea (1788769-44-7)


NAE/Neddylation Pathway Probe Development (Unconfirmed Assignment)

If future studies confirm the compound's identity as US12378251 Compound S3 and validate the 100 nM NAE IC₅₀ [1], this compound could serve as a starting scaffold for neddylation inhibitor optimization. Its dimethylphenyl cap differentiates it from sulfamide-based NAE inhibitors like MLN4924, offering a distinct chemotype for resistance profiling and combination studies. Until structural confirmation is obtained, procurement should be limited to pilot biochemical screening.

Negative Control for ROCK Kinase Selectivity Panels

Because the 3,4-dimethylphenyl group is predicted to abolish ROCK1/2 binding affinity relative to the pyridyl-containing RKI-1447 (ROCK1 IC₅₀ = 14.5 nM), this compound can serve as a structurally matched negative control in kinase selectivity assays [2]. Researchers should first verify lack of ROCK inhibition at concentrations up to 10 μM before deploying it as a control compound.

SAR Expansion of Thiazolyl-Pyrrolidine Urea Chemical Space

For medicinal chemistry groups systematically exploring the SAR of thiazolyl-pyrrolidine ureas, the 3,4-dimethylphenyl variant fills a gap between unsubstituted phenyl analogs and heteroaryl-substituted analogs [3]. Its regioisomeric identity (pyrrolidine-2-ylmethyl) provides a distinct vector for the urea pharmacophore compared to the more common pyrrolidin-3-yl series, enabling exploration of novel binding poses in target-specific co-crystal structures.

Building Block for Fragment-Based or PROTAC Synthesis

With a molecular weight of 330.4 g mol⁻¹ and a modular urea linkage, this compound is a suitable intermediate for further derivatization. The thiazole and pyrrolidine moieties offer orthogonal functionalization handles for bioconjugation or PROTAC linker attachment, provided the supplier's batch-specific purity (target ≥95% by HPLC) is verified by the end user .

Quote Request

Request a Quote for 1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.